molecular formula C4H10ClN3 B6189798 methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride CAS No. 2639417-51-7

methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride

Cat. No.: B6189798
CAS No.: 2639417-51-7
M. Wt: 135.6
InChI Key:
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Description

Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a chemical compound known for its high reactivity and utility in various scientific research applications. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used as a photoaffinity label due to its ability to form covalent bonds with nearby molecules upon exposure to UV light.

Preparation Methods

The synthesis of methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-methyl-3H-diazirine with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a photoaffinity label to study molecular interactions and reaction mechanisms.

    Biology: In biological research, it is employed to investigate protein-protein interactions and enzyme activities.

    Medicine: This compound is used in drug discovery and development to identify potential drug targets.

    Industry: It is utilized in the development of new materials and surface modifications.

Mechanism of Action

The mechanism of action of methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites .

Comparison with Similar Compounds

Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride can be compared with other diazirine-based compounds such as:

  • 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride
  • 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride
  • 3-(3-methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide

These compounds share similar structural features but differ in their specific applications and reactivity. This compound is unique due to its specific reactivity and stability, making it particularly useful in photoaffinity labeling.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the reaction of 3-methyl-3H-diazirine with methylamine followed by quaternization with hydrochloric acid.", "Starting Materials": [ "3-methyl-3H-diazirine", "methylamine", "hydrochloric acid" ], "Reaction": [ "3-methyl-3H-diazirine is reacted with excess methylamine in anhydrous conditions to form methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine.", "The resulting amine is then quaternized with hydrochloric acid to form the hydrochloride salt of methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine." ] }

CAS No.

2639417-51-7

Molecular Formula

C4H10ClN3

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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